(4-chlorophenyl)methyl N-(3-chlorophenyl)carbamodithioate
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Overview
Description
(4-chlorophenyl)methyl N-(3-chlorophenyl)carbamodithioate is a chemical compound known for its unique structure and properties. It is composed of a 4-chlorophenyl group attached to a methyl group, which is further connected to an N-(3-chlorophenyl)carbamodithioate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chlorophenyl)methyl N-(3-chlorophenyl)carbamodithioate typically involves the reaction of 4-chlorobenzyl chloride with 3-chloroaniline in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then treated with carbon disulfide and a suitable catalyst to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(4-chlorophenyl)methyl N-(3-chlorophenyl)carbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-chlorophenyl)methyl N-(3-chlorophenyl)carbamodithioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of (4-chlorophenyl)methyl N-(3-chlorophenyl)carbamodithioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(4-chlorophenyl)methyl N-(3-chlorophenyl)carbamodithioate: Known for its unique structure and properties.
(4-chlorophenyl)methyl N-(2-chlorophenyl)carbamodithioate: Similar structure but with a different position of the chlorine atom.
(4-chlorophenyl)methyl N-(4-chlorophenyl)carbamodithioate: Another similar compound with the chlorine atom in a different position.
Uniqueness
This compound is unique due to its specific arrangement of chlorine atoms and the carbamodithioate group. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
13037-32-6 |
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Molecular Formula |
C14H11Cl2NS2 |
Molecular Weight |
328.3 g/mol |
IUPAC Name |
(4-chlorophenyl)methyl N-(3-chlorophenyl)carbamodithioate |
InChI |
InChI=1S/C14H11Cl2NS2/c15-11-6-4-10(5-7-11)9-19-14(18)17-13-3-1-2-12(16)8-13/h1-8H,9H2,(H,17,18) |
InChI Key |
SCWRLORCTXSBAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=S)SCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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